N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(furan-2-ylmethyl)ethanediamide
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Overview
Description
N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring, a bromobenzoyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves a multi-step processThe final step involves the coupling of the furan moiety to the piperazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the bromobenzoyl group can yield benzyl derivatives .
Scientific Research Applications
N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the bromobenzoyl and furan groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-chlorophenyl)ethanediamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Indole derivatives
Uniqueness
N’-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its combination of a piperazine ring, a bromobenzoyl group, and a furan moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H23BrN4O4 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C20H23BrN4O4/c21-16-5-3-15(4-6-16)20(28)25-11-9-24(10-12-25)8-7-22-18(26)19(27)23-14-17-2-1-13-29-17/h1-6,13H,7-12,14H2,(H,22,26)(H,23,27) |
InChI Key |
UGICUZRFPBHBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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